methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Description
Methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.13688739 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, a derivative of chromenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromenone moiety, which is known for various pharmacological properties.
The molecular formula of the compound is C23H23NO6, with a molecular weight of approximately 409.4 g/mol. Its structural complexity is indicated by a complexity rating of 677, suggesting diverse interactions within biological systems.
Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:
- Antioxidant Activity : The hydroxyl groups in the chromenone structure may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that chromenone derivatives can inhibit the growth of various bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biological Activity Data
Activity Type | Findings |
---|---|
Antioxidant | Exhibits significant free radical scavenging ability, potentially reducing oxidative damage. |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; specific inhibition observed in vitro. |
Anti-inflammatory | Inhibits the expression of pro-inflammatory cytokines in cell culture models. |
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an effective antioxidant agent. -
Antimicrobial Efficacy :
In a comparative study, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity. -
Anti-inflammatory Mechanism :
Research involving LPS-stimulated macrophages revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential role in mitigating inflammatory responses.
Properties
IUPAC Name |
methyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-19(28-14-7-5-13(6-8-14)21(25)26-4)18(24)15-9-10-17(23)16(11-22(2)3)20(15)27-12/h5-10,23H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHDPXEDYFYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.